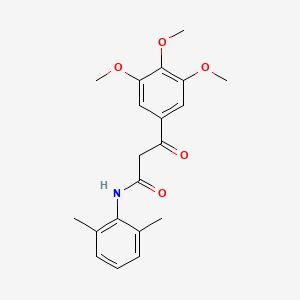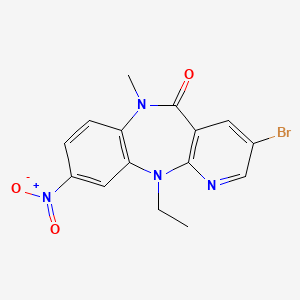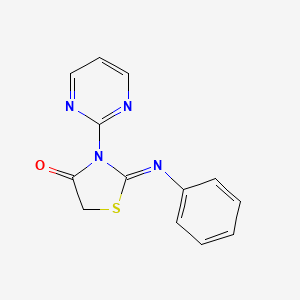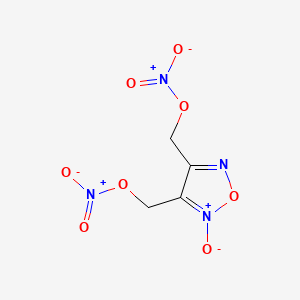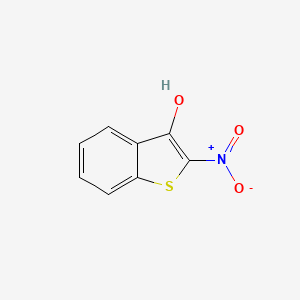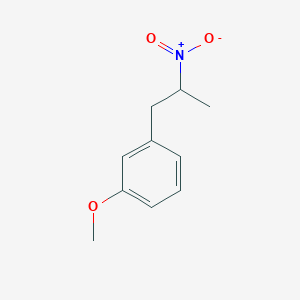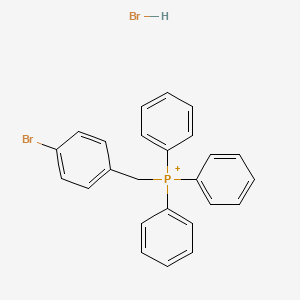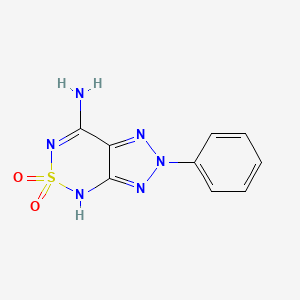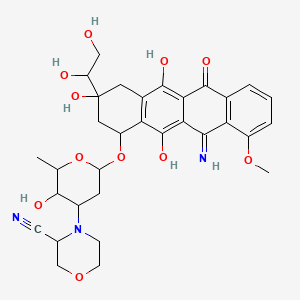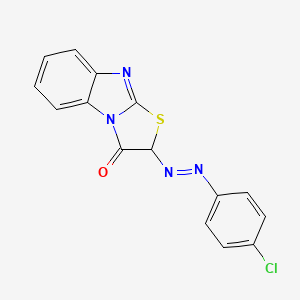
2-((E)-(4-Chlorophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((E)-(4-Chlorophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolo-benzimidazole derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-(4-Chlorophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the reaction of 4-chloroaniline with thiazolo-benzimidazole derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and research .
化学反応の分析
Types of Reactions
2-((E)-(4-Chlorophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学的研究の応用
2-((E)-(4-Chlorophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential as an anti-inflammatory and anticancer agent.
Medicine: Investigated for its immunomodulatory properties and potential therapeutic applications.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of 2-((E)-(4-Chlorophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammation and cancer progression. The compound may also interfere with cellular signaling pathways, leading to its immunomodulatory effects .
類似化合物との比較
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Benzo[4,5]thiazolo[3,2-a]pyrimidines: These derivatives also possess anti-inflammatory and anticancer properties.
Uniqueness
2-((E)-(4-Chlorophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one is unique due to its specific substitution pattern and the presence of the diazenyl group, which may contribute to its distinct pharmacological profile and enhanced biological activity compared to other similar compounds.
特性
CAS番号 |
30065-13-5 |
|---|---|
分子式 |
C15H9ClN4OS |
分子量 |
328.8 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)diazenyl]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C15H9ClN4OS/c16-9-5-7-10(8-6-9)18-19-13-14(21)20-12-4-2-1-3-11(12)17-15(20)22-13/h1-8,13H |
InChIキー |
WJMJBJYYGBQKEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(S3)N=NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


